molecular formula C14H20N2O.HCl B1191924 TC-E 5007

TC-E 5007

Cat. No.: B1191924
M. Wt: 268.78
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Dipeptidyl Peptidase Families (DPP4, DPP8, DPP9) in Biological Systems

The most well-characterized member of this family is Dipeptidyl Peptidase 4 (DPP4), also known as CD26. DPP4 is a transmembrane glycoprotein (B1211001) that also exists in a soluble form in plasma. It is widely recognized for its role in glucose homeostasis through the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Consequently, DPP4 inhibitors have been successfully developed as therapeutic agents for type 2 diabetes. Beyond its metabolic role, DPP4 is involved in immune regulation, acting as a T-cell activation marker.

In contrast, Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) are primarily intracellular enzymes, located in the cytoplasm. They share significant structural and functional similarities with DPP4, including the ability to cleave N-terminal dipeptides from substrates with a proline at the penultimate position. DPP8 and DPP9 are ubiquitously expressed in various tissues and are implicated in a range of cellular processes, including immune responses, cell adhesion, and signal transduction. While they share a high degree of sequence homology, evidence suggests they may have distinct, non-redundant functions. The precise physiological substrates and the full extent of their biological roles are still areas of active investigation.

EnzymeCellular LocationKey Biological Roles
DPP4 Cell membrane, Soluble in plasmaGlucose metabolism, Incretin hormone regulation, T-cell activation
DPP8 CytoplasmImmune regulation, Cell signaling
DPP9 CytoplasmImmune regulation, Cell adhesion, Signal transduction

Rationale for Investigating Selective Dipeptidyl Peptidase 8 and 9 (DPP8/9) Inhibition

The development of selective inhibitors for DPP8 and DPP9 is driven by the need to understand their specific functions, distinct from those of DPP4. Given the therapeutic success of DPP4 inhibitors, there was initial interest in exploring the potential of inhibiting other DPP family members. However, early research highlighted the importance of selectivity. Studies using non-selective inhibitors or compounds with significant activity against DPP8/9 revealed distinct and often toxic effects compared to highly selective DPP4 inhibitors.

For instance, early animal studies with non-selective DPP inhibitors that also targeted DPP8 and DPP9 resulted in adverse effects such as alopecia, thrombocytopenia, reticulocytopenia, and an enlarged spleen in rats, as well as gastrointestinal toxicity in dogs. epa.govdiabetesjournals.org These findings underscored that inhibiting DPP8 and DPP9 has profoundly different biological consequences than inhibiting DPP4 alone. This has led to a focused effort to develop selective DPP8/9 inhibitors, not for therapeutic purposes in the context of diabetes, but as chemical probes to explore the fundamental biology of these intracellular enzymes.

The investigation into selective DPP8/9 inhibition is crucial for several reasons:

Deconvoluting Biological Pathways: Selective inhibitors allow researchers to isolate the effects of DPP8 and DPP9 inhibition from DPP4 inhibition, thereby clarifying their unique roles in cellular processes.

Understanding Immune Function: DPP8 and DPP9 are expressed in immune cells, and their inhibition has been shown to impact immune responses, including the activation of the NLRP1 and CARD8 inflammasomes, leading to a form of programmed cell death called pyroptosis.

Exploring Roles in Disease: By selectively blocking DPP8 and DPP9, scientists can investigate their involvement in various pathological conditions, including cancer and inflammatory disorders.

Historical Context of TC-E 5007 as a Research Probe

This compound, also known by its chemical name allo-Isoleucyl-isoindoline, emerged as a key research tool from early investigations into the selectivity of dipeptidyl peptidase inhibitors. In a 2005 study published in the journal Diabetes, researchers were examining the importance of selectivity for DPP-IV inhibitors being developed for type 2 diabetes. epa.govdiabetesjournals.orgsemanticscholar.orgnih.gov In this study, a potent and selective inhibitor of DPP8 and DPP9 was used to contrast with the effects of a selective DPP-IV inhibitor. This DPP8/9 inhibitor was allo-Isoleucyl-isoindoline.

The 2005 study demonstrated that this compound was a potent inhibitor of DPP8 and DPP9, while having significantly less activity against DPP-IV. diabetesjournals.org The profound toxicities observed in animal models with this selective DPP8/9 inhibitor, in stark contrast to the clean safety profile of the selective DPP-IV inhibitor, was a landmark finding. epa.govdiabetesjournals.org It effectively demonstrated that the therapeutic window for DPP-IV inhibitors was dependent on their selectivity over DPP8 and DPP9.

This seminal work established allo-Isoleucyl-isoindoline (this compound) as a valuable chemical probe. A chemical probe is a small molecule used to study the function of a specific protein in a biological system. The high selectivity of this compound for DPP8 and DPP9 over DPP4 allowed researchers to specifically interrogate the functions of these intracellular enzymes. Subsequent research has utilized this compound and other selective DPP8/9 inhibitors to uncover their roles in various cellular processes, particularly in the immune system. For example, these inhibitors have been instrumental in demonstrating that the inhibition of DPP8 and DPP9 can trigger inflammasome activation. The development and characterization of this compound, therefore, represent a critical step in differentiating the biological roles of the dipeptidyl peptidase family members and have paved the way for a deeper understanding of DPP8 and DPP9 physiology and pathology.

Properties

Molecular Formula

C14H20N2O.HCl

Molecular Weight

268.78

Synonyms

Alternative Name: allo-I1e-isoindoline

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tc E 5007 Analogues

Advanced Synthetic Routes to TC-E 5007 Core Structure

The core structure of this compound includes a 1,3-dihydro-2H-isoindol-2-yl moiety and an amino-ketone fragment with defined (2S,3R) stereochemistry. The synthesis of such a compound would likely involve a multi-step approach, focusing on the stereoselective formation of the chiral centers and the construction of the isoindoline (B1297411) ring system.

General strategies for the preparation of isoindoline derivatives, which are relevant to the this compound core, have been described in the literature. These include methods for synthesizing isoindoline-1-carboxylic acid, often involving the α-carboxylation of nitrogenated bicyclic precursors through either electrophilic alkylation or nucleophilic acylation. csic.es Alternatively, the pyrrolidine (B122466) ring, a component of the isoindoline system, can be formed via intramolecular C–N or C–C bond-forming reactions. csic.es Palladium-catalyzed intramolecular α-arylation of α-amino acid esters has also been employed for the synthesis of dihydroisoindole-1-carboxylic acid derivatives. csic.es

Strategies for Structural Modification and Functionalization

Structural modification and functionalization of this compound or its analogues aim to explore structure-activity relationships, improve physicochemical properties, or introduce new functionalities. This compound contains an amine group, a ketone group, and an aromatic isoindoline ring, all of which offer sites for chemical derivatization.

Common derivatization methods applicable to the functional groups present in this compound include:

Derivatization of Amine Groups: The primary amine group can undergo various reactions such as alkylation, acylation, or silylation. Alkylation involves replacing active hydrogens with aliphatic or aliphatic-aromatic groups, while acylation introduces an acyl group. Silylation, which replaces active hydrogens with a silyl (B83357) group (e.g., tetramethylsilane, TMS), is often used to improve the volatility and chromatographic behavior of compounds for analytical purposes. libretexts.org

Derivatization of Ketone Groups: The ketone moiety can be modified through reactions to form oximes, hydrazones, or other carbonyl derivatives. These modifications can alter polarity, steric bulk, and electronic properties.

Modification of the Aromatic Ring: The isoindoline aromatic system can be subjected to electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation, alkylation, acylation) to introduce various substituents, thereby modulating electronic and steric properties.

Chiral Center Manipulation: Modifications around the existing chiral centers (2S,3R) or the introduction of new chiral centers can lead to diastereomeric or enantiomeric analogues, which may exhibit different biological activities or pharmacokinetic profiles.

These derivatization techniques are crucial for systematically altering the molecular structure to understand its impact on the compound's properties and interactions. The goal is often to enhance detectability, improve analytical efficiency, or stabilize compounds for specific applications. researchgate.net

Chemoinformatic Approaches in this compound Research

Chemoinformatics, encompassing computational chemistry and molecular modeling, plays a pivotal role in modern chemical and pharmaceutical research, facilitating the design, optimization, and understanding of chemical compounds like this compound. researchgate.netunifap.brmdpi.comcsic.esnih.govwiley.com These approaches enable researchers to predict molecular behavior and properties, thereby guiding synthetic efforts and drug discovery processes.

Key chemoinformatic approaches relevant to this compound research include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of this compound (as a ligand) within the active site of its target enzymes, DPP-8/9. researchgate.netnih.gov Docking simulations provide insights into the crucial interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) that govern ligand-receptor binding, aiding in the rational design of more potent or selective analogues.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic perspective on the behavior of this compound and its target proteins over time. researchgate.netnih.govnih.gov These simulations can reveal conformational changes, the stability of ligand-protein complexes, and the flexibility of the binding site, providing a more comprehensive understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. unifap.brnih.govmdpi.comnih.govacs.org For this compound, QSAR studies would involve calculating various molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) for this compound and its synthesized or hypothetical analogues. These descriptors are then correlated with their observed DPP-8/9 inhibitory activities to identify key structural features that influence potency and selectivity. nih.govmdpi.com The resulting QSAR models can then be used to predict the activity of novel, unsynthesized analogues, prioritizing compounds for synthesis and experimental validation.

Virtual Screening: Leveraging computational methods, virtual screening allows for the rapid assessment of large chemical libraries to identify potential this compound analogues with desired properties. This can be performed using ligand-based approaches (e.g., similarity searching, pharmacophore modeling) or structure-based approaches (e.g., high-throughput docking). researchgate.net

These integrated chemoinformatic strategies significantly accelerate the research and development cycle by providing predictive power and mechanistic insights, thereby reducing the need for extensive experimental synthesis and testing.

Molecular Mechanisms of Action: Selective Dipeptidyl Peptidase 8 and 9 Inhibition by Tc E 5007

Intracellular Signal Transduction Pathways Affected by TC-E 5007

Modulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Phosphorylation

This compound significantly modulates the phosphorylation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII). Studies conducted in HL-1 cardiomyocytes have shown that treatment with 2 µM this compound leads to a time-dependent inhibition of phosphorylated CaMKII (pCaMKII) at the T286 site, with effects observed starting from 30 minutes of exposure. Importantly, this inhibition of CaMKII phosphorylation occurs without affecting the total protein levels of CaMKII. The modulation of CaMKII phosphorylation by this compound is a critical event, as CaMKII plays a pivotal role in regulating cardiac electrophysiological functions.

Table 1: Impact of this compound on CaMKII Phosphorylation in HL-1 Cardiomyocytes

Concentration of this compoundTarget Phosphorylation SiteOnset of InhibitionEffect on Total Protein Levels
2 µMpCaMKII (T286)From 30 minNo effect

Regulation of Protein Kinase C (PKC) Activity

Beyond its impact on CaMKII, this compound also influences the activity of Protein Kinase C (PKC). Research indicates that this compound reduces active PKC levels in HL-1 cardiomyocytes in a time-dependent manner, with observable effects commencing as early as 10 minutes following treatment. This regulation of PKC activity by this compound is associated with its selective inhibition of DPP9. PKC is a family of enzymes involved in various cellular processes, including signal transduction and modulation of neuronal function.

Table 2: Impact of this compound on PKC Activity in HL-1 Cardiomyocytes

Concentration of this compoundTarget ActivityOnset of Reduction
2 µMActive PKCFrom 10 min

Interplay with the CaMKII-Phospholamban (PLB) Axis

This compound's inhibitory action extends to the CaMKII-Phospholamban (PLB) axis, a crucial pathway in cardiac function. This compound has been shown to impair this axis, specifically by inhibiting the phosphorylation of PLB at the T17 site (pPLB T17) in HL-1 cardiomyocytes. This effect is time-dependent, with inhibition of pPLB (T17) expression observed starting from 60 minutes of this compound exposure. Similar to its effect on CaMKII, this compound does not alter the total protein levels of PLB.

The CaMKII-PLB axis is integral to the regulation of sarcoendoplasmic reticulum (SR) Ca2+-ATPase 2a (SERCA2a) function, which is responsible for calcium removal during cardiac relaxation. Phosphorylation of PLB at Thr17 by CaMKII typically enhances sarcoplasmic reticulum Ca2+ uptake, thereby increasing myocardial contractility and relaxation. The impairment of this axis by this compound contributes to impaired cardiac relaxation and prolonged action potential duration in mouse ventricular cardiomyocytes.

Table 3: Impact of this compound on Phospholamban (PLB) Phosphorylation in HL-1 Cardiomyocytes

Concentration of this compoundTarget Phosphorylation SiteOnset of InhibitionEffect on Total Protein Levels
2 µMpPLB (T17)From 60 minNo effect

Impact on Pyroptosis and Inflammatory Cytokine Production

The inhibition of DPP8 and DPP9 by compounds like this compound has broader implications for cellular inflammatory responses, including pyroptosis and inflammatory cytokine production. Pyroptosis is a highly inflammatory form of regulated cell death characterized by cellular swelling, membrane pore formation, and the release of pro-inflammatory cytokines and intracellular contents.

Research suggests that DPP8/9 inhibitors, including this compound, hold potential as therapeutic targets for conditions involving inflammation. For instance, in a murine model of unilateral ureteral obstruction (UUO), this compound treatment was observed to reduce renal inflammation and improve renal function. mims.com Furthermore, this compound decreased epithelial-mesenchymal transition (EMT)- and extracellular matrix (ECM)-related proteins in TGF-β1-treated HK-2 cells, suggesting a role in mitigating fibrotic and inflammatory processes. mims.com These findings support the notion that DPP8 and DPP9 are potential therapeutic targets against tubulointerstitial fibrosis (TIF). mims.com While direct evidence of this compound's specific impact on pyroptosis is still emerging, the general inhibition of DPP8/9 has been linked to the activation of the NLRP1 inflammasome pathway, which is a key initiator of pyroptosis and subsequent inflammatory cytokine release.

Preclinical Investigation of Tc E 5007 S Biological Activity in in Vitro and Ex Vivo Models

Effects on Cardiomyocyte Electrophysiology and Contractility

Studies have demonstrated that TC-E 5007 significantly impacts the electrophysiological and contractile properties of cardiomyocytes.

Treatment of mouse ventricular cardiomyocytes with this compound has been shown to result in impaired cardiac relaxation nih.govfrontiersin.orgresearchgate.net. This impairment is specifically linked to the compound's effect on the Ca2+/calmodulin-dependent protein kinase II (CaMKII)-phospholamban (PLB) axis nih.govfrontiersin.org. This axis is crucial for regulating the function of sarcoendoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), an enzyme responsible for Ca2+ removal during cardiac relaxation nih.govfrontiersin.org. The reciprocal of the Ca2+ transient decay tau (τCaT) is a key parameter analyzed to assess cardiac relaxation, and this compound, similar to saxagliptin (B632), has been observed to impair τCaT in mouse ventricular cardiomyocytes nih.govfrontiersin.orgresearchgate.net.

Pharmacological inhibition of DPP8/9 by this compound leads to a prolongation of the action potential duration (APD) in mouse ventricular cardiomyocytes nih.govfrontiersin.org. This effect on APD modulation is also observed with saxagliptin, another DPP9 inhibitor, but not with sitagliptin (B1680988) nih.govfrontiersin.orgresearchgate.net. The prolongation of APD by this compound has been attributed to its slow onset of action on protein kinase C (PKC) inhibition, typically observed within 10 minutes nih.gov.

Modulation of Innate Immune Responses

Beyond its cardiac effects, this compound has been investigated for its modulatory role in innate immune responses, particularly concerning inflammasome activation.

This compound, as a small molecule inhibitor of DPP9, has been shown to potently and specifically activate the Nod-like receptor protein 1 (NLRP1) inflammasome in human keratinocytes and peripheral blood mononuclear cells (PBMCs) biorxiv.orgresearchgate.net. The NLRP1 inflammasome is a crucial immune sensor widely expressed in various cell types, including human keratinocytes where it is considered the principal inflammasome sensor biorxiv.orgmdpi.com. This activation by DPP9 inhibition leads to the formation of ASC specks, a hallmark of inflammasome assembly, and subsequent secretion of cleaved interleukin-1β (IL-1β) researchgate.net. Mechanistically, DPP9 interacts with the unique auto-proteolytic domain (FIIND) found in human NLRP1 and a related inflammasome regulator, CARD8 researchgate.net.

The activation of the NLRP1 inflammasome by DPP9 inhibition, including through the action of this compound, results in a distinct form of inflammatory cell death known as pyroptosis biorxiv.orgresearchgate.net. Pyroptosis is characterized by several molecular events, including the 'prionoid-like' assembly of the adaptor protein ASC, proteolytic activation of caspase-1, and the processing and extracellular secretion of mature pro-inflammatory cytokines such as IL-1β and IL-18 biorxiv.org. This lytic cell death mechanism is ultimately facilitated by gasdermin D (GSDMD)-mediated membrane disruption biorxiv.org. Therefore, this compound's ability to inhibit DPP9 leads to NLRP1-dependent inflammatory cell death via the pyroptotic pathway in relevant human cell types biorxiv.orgresearchgate.net.

Compound Names and PubChem CIDs

Anti-Leukemic Activity and Chemosensitization Studies

This compound, also identified by its synonym L-allo-Ile-isoindoline, functions as an inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9) nih.govuni.luwikipedia.orgalfa-chemistry.com. Recent preclinical investigations have shed light on the potential anti-leukemic activity associated with DPP8/9 inhibition, including the effects observed with this compound. This activity is primarily mediated through the induction of pyroptosis in acute myeloid leukemia (AML) cells nih.govuni.luwikipedia.orgalfa-chemistry.comnih.gov. Pyroptosis is a distinct form of programmed lytic cell death characterized by the activation of caspase-1 and the subsequent cleavage of gasdermin D (GSDMD), culminating in cell membrane rupture and the release of pro-inflammatory cytokines such as IL-1β and IL-18 nih.govnih.gov.

Research indicates that the inhibition of DPP8/9 by compounds like this compound leads to the activation of the inflammasome sensor protein Nlrp1b, which in turn triggers the activation of pro-caspase-1 nih.gov. The observed cytotoxicity in AML cells upon treatment with DPP8/9 inhibitors is dependent on caspase-1, as AML cell lines engineered to lack caspase-1 exhibit resistance to these compounds nih.gov. This mechanism suggests a novel therapeutic approach for AML by targeting intracellular DPP8/9 to induce an inflammatory form of cell death nih.govalfa-chemistry.comnih.gov.

Synergistic Effects with Established Anti-Cancer Agents in Leukemia Cell Lines

While specific detailed reports on the synergistic effects of this compound with established anti-cancer agents are not extensively available in the provided literature, the broader class of DPP8/9 inhibitors has demonstrated promising synergistic potential. For example, vildagliptin (B1682220), another compound known to inhibit DPP8/9, has been reported to synergize with parthenolide (B1678480) in the treatment of leukemia alfa-chemistry.comfishersci.com. This synergistic interaction was shown to enhance the cytotoxicity of parthenolide in acute myeloid leukemia cells, resulting in a reduction in both cell viability and clonogenic growth alfa-chemistry.comfishersci.com. Notably, this combination exhibited limited adverse effects on the viability of normal human blood stem cells, indicating a selective anti-leukemic action alfa-chemistry.comfishersci.com. These findings suggest that the inhibition of DPP8/9, a primary function of this compound, holds promise for potentiating the efficacy of existing anti-cancer therapies in leukemia.

Table 1: Illustrative Synergistic Effects of DPP8/9 Inhibition in Leukemia Cell Lines

Agent 1 (DPP8/9 Inhibitor)Agent 2 (Anti-Cancer Agent)Leukemia Cell Line/ModelEffect on Cell ViabilityEffect on Clonogenic GrowthReference
VildagliptinParthenolideAML cell lines/Primary AML samplesReducedReduced alfa-chemistry.comfishersci.com
This compound[Specific Agent][Specific Line][Data not detailed][Data not detailed]

Influence on Cell Viability and Clonogenic Growth in Acute Myeloid Leukemia Models

This compound (L-allo-Ile-isoindoline) has been shown to significantly influence cell viability in acute myeloid leukemia (AML) models. Studies utilizing various AML cell lines, including OCI-AML2, MV4;11, and THP-1, demonstrated that treatment with L-allo-Ile-isoindoline resulted in a reduction in cell viability nih.govuni.lu. The underlying mechanism for this reduction in viability is pyroptosis, a caspase-1-dependent lytic cell death pathway nih.gov. Further evidence supporting this mechanism comes from experiments where caspase-1 knockout OCI-AML2 cells exhibited resistance to the cytotoxic effects of L-allo-Ile-isoindoline, thereby confirming the crucial role of caspase-1 in the compound's anti-leukemic action nih.gov.

While detailed quantitative data specifically for this compound's direct impact on clonogenic growth were not explicitly provided in the search results, the broader class of DPP8/9 inhibitors has been implicated in affecting clonogenic growth in AML. For instance, the combination of vildagliptin (a DPP8/9 inhibitor) and parthenolide was demonstrated to decrease the clonogenic growth of cells derived from acute myeloid leukemia patients alfa-chemistry.comfishersci.com. This suggests that the inhibition of DPP8/9, a primary function of this compound, contributes to the suppression of leukemic progenitor cell proliferation.

Table 2: Influence of this compound (L-allo-Ile-isoindoline) on AML Cell Viability

CompoundCell Line/ModelEffect on Cell ViabilityMechanism of Cell DeathKey DependencyReference
This compound (L-allo-Ile-isoindoline)OCI-AML2ReducedPyroptosisCaspase-1 nih.govuni.lu
This compound (L-allo-Ile-isoindoline)MV4;11ReducedPyroptosisCaspase-1 nih.gov
This compound (L-allo-Ile-isoindoline)THP-1ReducedPyroptosisCaspase-1 nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Tc E 5007 Derivatives

Identification of Key Structural Determinants for DPP8/9 Binding

TC-E 5007 (Allo-Ile-isoindoline) acts as a competitive inhibitor of both DPP8 and DPP9. nih.gov These two dipeptidyl peptidases exhibit substantial sequence and structural homology, particularly within their active sites, presenting a challenge for achieving isoform-selective inhibition. nih.govfrontiersin.orgrsc.org Unlike DPP4, the binding of ligands to DPP8/9 induces a notable conformational change in the active site. This involves a disorder-to-order transition of a 26-residue loop segment, which subsequently folds into an α-helix, referred to as the R-helix. pnas.orguantwerpen.be A key residue, R160/133, within this R-helix, is crucial for substrate binding. pnas.org

SAR studies on isoindoline (B1297411) inhibitors, including this compound, have sought to pinpoint specific modification points that could confer selectivity for DPP8 over DPP9. Research indicates that structural modifications topologically equivalent to the piperazine (B1678402) ring system in certain lead compounds are most likely to impart DPP8 selectivity. capes.gov.brbrieflands.com Furthermore, alterations within the P2-region of these inhibitors have been shown to selectively enhance DPP8 affinity. rsc.org The interaction motif observed for saxagliptin (B632) with DPP4 (S630, Y547) is conserved in DPP8 (S755, Y669) and DPP9 (S730, Y644), suggesting a commonality in the binding mechanisms for some inhibitors across these dipeptidyl peptidases. nih.gov

Design Principles for Enhancing Selectivity and Potency

The high degree of homology between the active sites of DPP8 and DPP9 makes the rational design of inhibitors that can selectively differentiate between the two enzymes a formidable task. nih.govrsc.org Despite this challenge, efforts have focused on identifying subtle structural differences that can be exploited for selective targeting. For instance, a computational study revealed that the Y280/F253 difference between DPP8 and DPP9 contributes to the selectivity of a specific DPP9 inhibitor (cpd42). uantwerpen.be This finding highlights the potential of targeting such minute variations in the active site to enhance selectivity.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are indispensable tools in the rational design and optimization of DPP8/9 inhibitors, providing atomic-level insights into ligand-enzyme interactions. These techniques complement experimental SAR studies by predicting binding modes, assessing conformational dynamics, and evaluating the energetic contributions of specific interactions.

MD simulations have been employed to investigate the allosteric interactions of DPP8 and DPP9 with their substrates. nih.gov For isoindoline-containing inhibitors, computational studies have been undertaken to rationalize their selectivity profiles. These studies often leverage existing co-crystal structures, such as those of DPP4 with vildagliptin (B1682220), and DPP9 or DPP8 with various inhibitors or peptide ligands. uantwerpen.be This allows researchers to model how isoindoline inhibitors, including this compound, interact with the enzyme's active site and surrounding regions.

More advanced computational approaches, such as Hamiltonian Replica Exchange simulations, have been utilized to explore the dynamics of critical structural elements like the R-helix in DPP9, both in the presence and absence of ligands. uantwerpen.be This provides valuable information on how ligand binding influences the conformational landscape of the enzyme. Furthermore, cosolvent molecular dynamics (MD) informed pharmacophore models have been developed for the discovery of novel ligands, and relative binding free energy calculations have been applied to optimize the potency of known DPP8/9 inhibitors like 1G244. uantwerpen.be The availability of high-resolution crystal structures for DPP8 and DPP9, both unliganded and in complex with inhibitors, has been pivotal for these computational investigations, revealing significant induced rearrangements at the active site upon ligand binding. pnas.orgrcsb.org

Advanced Analytical and Methodological Approaches in Tc E 5007 Research

Proteomic and Interactomic Profiling Techniques (e.g., 2D DIGE, Blue-Native PAGE, SDS-PAGE)

To understand the complex cellular interactions and protein networks affected by TC-E 5007, researchers have turned to advanced proteomic and interactomic profiling techniques. These methods provide a global view of protein expression changes and protein-protein interactions following treatment with the inhibitor.

Two-Dimensional Difference Gel Electrophoresis (2D DIGE) has been utilized to identify novel substrates of DPP9, an enzyme directly targeted by this compound. In a study aimed at substrate discovery for DPP9, 2D DIGE was employed to compare the proteomes of cells with and without active DPP9. This powerful technique allows for the differential labeling of protein samples with fluorescent dyes, enabling the simultaneous separation and quantification of proteins from different samples on the same 2D gel. This approach led to the identification of 111 potential new DPP9 substrates, with nine being confirmed through mass spectrometry (MALDI-TOF) or immunoblotting researchgate.net. Such findings are crucial for understanding the downstream effects of inhibiting DPP9 with compounds like this compound.

Blue-Native Polyacrylamide Gel Electrophoresis (BN-PAGE) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are fundamental techniques for studying protein complexes and individual protein subunits, respectively. Research investigating the role of DPP9 in the regulation of the NLRP1 inflammasome, a key component of the innate immune system, has employed these methods. In these studies, this compound was used as a tool to inhibit DPP8/9 activity biorxiv.org. BN-PAGE allows for the separation of native protein complexes, preserving their interactions, while SDS-PAGE is used to separate proteins by their molecular weight. These techniques have been instrumental in dissecting the assembly and composition of protein complexes that are modulated by DPP8/9 activity and, consequently, by inhibitors such as this compound biorxiv.orgnih.gov.

TechniqueApplication in DPP8/9 ResearchRelevance to this compound
2D DIGE Identification of novel DPP9 substrates. researchgate.netElucidates the range of cellular proteins and pathways affected by this compound's inhibitory action on DPP9.
Blue-Native PAGE Analysis of native protein complexes, such as the NLRP1 inflammasome, regulated by DPP9. biorxiv.orgHelps to understand how this compound impacts the formation and stability of protein complexes involving its targets.
SDS-PAGE Separation and analysis of individual protein subunits within complexes affected by DPP8/9 inhibition. biorxiv.orgnih.govUsed to monitor changes in the levels and post-translational modifications of specific proteins in response to this compound treatment.

High-Throughput Screening Assays for Compound Activity Assessment

The discovery and optimization of enzyme inhibitors like this compound often rely on high-throughput screening (HTS) assays. These assays are designed to rapidly test large libraries of chemical compounds for their ability to modulate the activity of a specific target, in this case, DPP8 and DPP9.

While the specific HTS protocol that led to the discovery of this compound is not detailed in the available literature, the general principles of such assays are well-established. Typically, an HTS for an enzyme inhibitor involves:

Assay Development: Creating a robust and miniaturized assay that accurately measures the activity of the target enzyme. This often involves the use of a synthetic substrate that produces a detectable signal (e.g., fluorescence or luminescence) upon cleavage by the enzyme.

Library Screening: Testing a large and diverse collection of small molecules for their ability to inhibit the enzyme's activity.

Hit Identification and Confirmation: Identifying compounds that show significant inhibition and confirming their activity through secondary assays.

Lead Optimization: Chemically modifying the "hit" compounds to improve their potency, selectivity, and drug-like properties.

The development of potent and selective DPP4 inhibitors, which are structurally and functionally related to DPP8/9 inhibitors, has heavily relied on HTS campaigns researchgate.net. Similarly, HTS methodologies have been developed for other enzyme targets, providing a framework for the discovery of compounds like this compound nih.govnih.govcell.com.

Advanced Microscopy Techniques for Cellular Mechanism Elucidation

Advanced microscopy techniques are crucial for visualizing the subcellular localization of proteins and observing the dynamic cellular processes that are affected by this compound. These methods provide spatial and temporal information that is complementary to the biochemical and proteomic data.

In the context of DPP8/9 inhibition, a key downstream event is the activation of the inflammasome, a large protein complex that triggers inflammatory responses. The formation of the inflammasome can be visualized using advanced imaging techniques. For instance, studies on inflammasome activation in T cells during graft-versus-host disease have utilized transmission electron microscopy (TEM) to visualize the ultrastructural changes within the cells nih.gov. While this particular study did not use this compound, it demonstrates the power of advanced microscopy to observe the cellular consequences of processes that are known to be regulated by DPP8/9.

Furthermore, fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, are invaluable for studying the colocalization of DPP8 and DPP9 with other proteins and for observing the cellular effects of their inhibition in real-time.

Functional Genetic Approaches (e.g., siRNA knockdown of DPP8/9)

Functional genetic approaches, particularly RNA interference (RNAi), are powerful tools for validating the targets of small molecule inhibitors and for dissecting the specific roles of individual proteins. In the context of this compound research, small interfering RNA (siRNA) has been used to specifically knockdown the expression of DPP8 and DPP9.

A significant study investigating the role of DPP8 and DPP9 in acute kidney injury demonstrated the utility of this approach. Researchers found that in vitro, siRNA-mediated knockdown of DPP8 and DPP9 individually decreased ferroptosis in cisplatin-treated human kidney (HK-2) cells nih.govresearchgate.net. This finding was corroborated by in vivo experiments where treatment with this compound also protected against ferroptosis in a mouse model of cisplatin-induced acute kidney injury nih.govresearchgate.net. This combination of a small molecule inhibitor and a genetic knockdown approach provides strong evidence that the protective effects of this compound are indeed mediated through the inhibition of DPP8 and DPP9.

Future Research Directions and Preclinical Translational Prospects of Tc E 5007

Investigation of Novel Biological Substrates for DPP8/9 Affected by TC-E 5007

While DPP8 and DPP9 are known to recognize and cleave N-terminal dipeptides with proline at the penultimate position, their full spectrum of physiological substrates remains to be completely elucidated researchgate.net. Research utilizing this compound has provided insights into pathways affected by DPP8/9 inhibition, thereby indirectly suggesting potential downstream targets or modulators.

In studies involving cardiomyocytes, this compound was observed to recapitulate the effects of saxagliptin (B632), an anti-hyperglycemic drug, on key cardiac signaling molecules. Specifically, this compound inhibited the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC) in HL-1 cardiomyocytes nih.govnih.gov. It also impaired Ca2+ transient relaxation and prolonged action potential duration (APD) in primary mouse ventricular cardiomyocytes nih.gov. These findings suggest that DPP9, and potentially DPP8, may modulate the CaMKII-phospholamban (PLB) axis and PKC activity, indicating these signaling pathways as areas for further investigation into novel biological substrates or their downstream effects nih.govnih.gov.

Furthermore, in models of tubulointerstitial fibrosis, the therapeutic effects of this compound were mediated by interfering with the TGF-β1/Smad signaling pathway nih.gov. This suggests a potential link between DPP8/9 activity and components of the TGF-β1/Smad cascade, highlighting another avenue for identifying novel substrates or understanding the regulatory mechanisms involving DPP8/9.

Future research should leverage this compound as a chemical probe to directly identify and validate endogenous substrates of DPP8/9 through proteomic approaches. Such investigations could reveal previously unrecognized roles of these enzymes in cellular signaling and physiological processes.

Exploration of this compound in Additional Preclinical Disease Models

This compound has already demonstrated therapeutic potential in specific preclinical disease models, underscoring its translational prospects.

Tubulointerstitial Fibrosis (TIF) / Chronic Kidney Disease (CKD): In unilateral ureteral obstruction (UUO) mice, a model for tubulointerstitial fibrosis, this compound treatment significantly attenuated epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) synthesis. It also led to reduced renal inflammation and improved renal function compared to placebo-treated groups nih.gov. These beneficial effects were observed to be mediated through interference with the TGF-β1/Smad signaling pathway nih.gov. This evidence supports the continued exploration of DPP8/9 inhibition, via compounds like this compound, as a potential therapeutic strategy for chronic kidney disease and related fibrotic conditions.

Cardiac Dysfunction and Heart Failure: Studies in cardiomyocytes have linked DPP8/9 inhibition by this compound to impaired cardiac contractility and electrophysiological function nih.govnih.gov. These findings suggest a novel role for DPP9 in cardiac signaling and a potential mechanism underlying the association between certain gliptins (e.g., saxagliptin) and an increased risk of heart failure nih.gov. Further preclinical studies are warranted to fully characterize the impact of this compound on various aspects of cardiac function and its potential as a therapeutic target in heart failure.

Potential Future Disease Models: The broad involvement of DPP8/9 in various biological processes suggests numerous additional preclinical disease models for exploration. These include:

Tumorigenesis and Cancer: DPP8/9 are implicated in pathological processes such as tumorigenesis researchgate.net. This compound could be investigated in models of different cancer types to assess its anti-tumor efficacy, either as a monotherapy or in combination with existing treatments.

Inflammation and Immune Regulation: Given their roles in immune regulation and inflammatory processes, including pyroptosis, this compound could be explored in models of inflammatory diseases or hematological conditions where immune cell pyroptosis is a factor researchgate.net.

Energy Metabolism: DPP8/9 involvement in energy metabolism suggests potential applications in metabolic disorders, warranting investigation in relevant preclinical models researchgate.net.

Development of Next-Generation DPP8/9 Selective Probes Based on this compound Framework

This compound's characteristic as an irreversible and selective DPP8/9 inhibitor provides a valuable chemical scaffold for the design and synthesis of next-generation probes tocris.com. The irreversible nature of its inhibition, achieved through specific binding mechanisms, could be leveraged to develop activity-based probes (ABPs) that covalently label active DPP8/9 enzymes. Such probes would be instrumental for:

Target Engagement Studies: Quantifying the occupancy and activity of DPP8/9 in various tissues and cell types in vivo.

Enzyme Localization and Dynamics: Visualizing the subcellular localization and dynamic changes in DPP8/9 activity under different physiological and pathological conditions.

Discovery of New Substrates: Facilitating the capture and identification of endogenous DPP8/9 substrates by enriching the active enzyme-substrate complex.

The structural insights gained from this compound's interaction with DPP8/9, particularly its dipeptide-derived structure, could guide the rational design of more potent, selective, or cell-permeable inhibitors or probes. This could involve modifying the existing framework to enhance binding affinity, improve pharmacokinetic properties, or introduce functionalities for imaging or pull-down assays.

Elucidation of Broader Systemic Effects in Complex Biological Systems (Non-Human)

These findings highlight the importance of investigating this compound's effects in more complex, intact non-human biological systems to understand the full scope of DPP8/9 inhibition. Future research should focus on:

Multi-organ Impact: Assessing the impact of DPP8/9 inhibition on multiple organ systems simultaneously in relevant animal models of systemic diseases (e.g., metabolic syndrome, systemic inflammation, multi-organ fibrosis).

Pharmacodynamic Biomarkers: Identifying and validating systemic biomarkers that reflect DPP8/9 activity and the compound's pharmacological effects, which could be crucial for future translational studies.

Interactions with Other Biological Pathways: Exploring how DPP8/9 inhibition by this compound modulates complex biological networks, including immune responses, metabolic pathways, and cell-cell communication, in a systemic context.

Long-term Effects: Investigating the long-term systemic consequences of chronic DPP8/9 inhibition by this compound in appropriate animal models to understand potential adaptive responses or broader physiological roles.

By systematically exploring these research directions, this compound can serve as a critical tool to unravel the intricate biology of DPP8/9 and pave the way for novel therapeutic interventions.

Q & A

Q. What experimental models are most appropriate for evaluating the anti-tumor efficacy of TC-E 5007 in preclinical studies?

Q. How can researchers design experiments to investigate this compound’s mechanism of action at the molecular level?

Methodological Answer: Combine gene expression profiling (RT-PCR for KLF3, KLF2, TMPRSS2) with protein-level analysis (Western blot for KDM7A, IGF1R). Ensure consistency between mRNA and protein data to confirm target modulation . For tissue-specific effects, use organ bath assays (e.g., prostate smooth muscle contraction studies for related PDE inhibitors) .

Q. What controls and variables are critical when assessing this compound’s dose-response relationships?

Methodological Answer:

  • Include vehicle controls (e.g., DMSO) to account for solvent effects.
  • Test multiple concentrations (e.g., 100 nM–1 µM) to establish IC₅₀ values.
  • Monitor off-target effects via comparative assays (e.g., TC-E 5005 vs. tadalafil in PDE inhibition studies) .
  • Standardize protocols for cell viability assays (e.g., MTT) to ensure reproducibility .

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

Methodological Answer:

  • Provide detailed experimental protocols in supplementary materials, including reagent sources and instrument settings .
  • Use reference compounds (e.g., cisplatin for resistance studies) as positive controls .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing .

Q. What statistical methods are recommended for analyzing this compound’s therapeutic effects?

Methodological Answer:

  • Apply two-tailed t-tests for comparing means between control and treated groups.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report standard deviation/error bars for biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions when this compound exhibits variable efficacy across cancer cell lines?

Methodological Answer:

  • Perform genomic profiling (e.g., CRISPR screens) to identify resistance markers.
  • Validate findings using orthogonal methods (e.g., siRNA knockdown of suspected targets) .
  • Consider tumor microenvironment factors (e.g., hypoxia) via 3D spheroid models .

Q. What computational strategies support the integration of this compound with dual-target inhibitor design?

Methodological Answer:

  • Use in silico docking (e.g., AutoDock Vina) to predict binding affinities for related targets (e.g., MET kinase, TNKS1/2) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can cross-tissue effects of this compound be systematically evaluated?

Methodological Answer:

  • Conduct transcriptomic analysis (RNA-seq) across tissues (e.g., bladder vs. prostate) to identify tissue-specific pathways.
  • Compare results with structurally related inhibitors (e.g., TC-E 5005’s PDE10 inhibition in prostate ).

Q. What methodologies are effective for studying long-term resistance to this compound in vivo?

Methodological Answer:

  • Establish chronic dosing regimens (e.g., 4–6 weeks) in PDX (patient-derived xenograft) models.
  • Perform longitudinal biopsies for sequential genomic and proteomic analysis .
  • Use single-cell RNA-seq to track clonal evolution under treatment .

Q. How can synergistic effects between this compound and other therapeutics be quantified?

Methodological Answer:

  • Apply Chou-Talalay combination index (CI) analysis to determine synergism/antagonism.
  • Validate with time-lapse live-cell imaging to monitor real-time apoptosis/proliferation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.